

(2-Chlorophenyl)(cyclopropyl)methanol safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2-Chlorophenyl)
(cyclopropyl)methanol
CAS No.: 886860-48-6
Cat. No.: B2567851

[Get Quote](#)

Comprehensive Technical Guide: Safety, Handling, and Synthesis of **(2-Chlorophenyl)(cyclopropyl)methanol**

Executive Summary & Chemical Identity

(2-Chlorophenyl)(cyclopropyl)methanol (CAS: 886860-48-6) is a highly specialized secondary alcohol utilized primarily as a versatile building block in medicinal chemistry and agrochemical synthesis[1]. The molecule features a rigid 2-chlorophenyl ring and a strained cyclopropyl group flanking a central carbinol carbon. This unique steric and electronic topology makes it an excellent intermediate for developing targeted therapeutics, but it also imparts specific chemical instabilities—most notably, the susceptibility of the cyclopropyl ring to acid-catalyzed ring-opening.

Understanding the physicochemical properties of this compound is the first step in designing self-validating experimental and safety protocols.

Table 1: Physicochemical and Hazard Specifications

Property	Specification
IUPAC Name	(2-Chlorophenyl)(cyclopropyl)methanol
CAS Registry Number	886860-48-6
Molecular Formula	C ₁₀ H ₁₁ ClO
Molecular Weight	182.65 g/mol
Appearance	Colorless to pale yellow liquid or solid
Storage Conditions	Sealed in dry conditions, 2–8 °C[2]

| Primary GHS Hazards | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[2] |

Toxicology and Safety Profiling: A Mechanistic Approach

As a Senior Application Scientist, it is critical to move beyond simply reading a Safety Data Sheet (SDS) and instead understand the causality behind the hazards.

Mechanistic Toxicology The acute toxicity (H302) and irritant properties (H315, H319) of **(2-Chlorophenyl)(cyclopropyl)methanol** are driven by its structural components[2]. The 2-chlorophenyl group significantly increases the molecule's lipophilicity (LogP ~2.5), allowing it to rapidly permeate the stratum corneum (skin barrier) and cellular lipid bilayers. Once absorbed, the cyclopropyl carbinol moiety becomes a metabolic liability. In the acidic environment of the stomach or under enzymatic oxidation, the strained cyclopropyl ring can undergo rearrangement to form reactive electrophilic species (such as homoallylic carbocations)[3]. These electrophiles can covalently bind to nucleophilic sites on cellular proteins and DNA, triggering acute inflammatory responses and cellular toxicity.

Handling and Spill Management Workflow Because the cyclopropyl group is highly sensitive to strong acids, spill containment must strictly avoid acidic neutralizers.



[Click to download full resolution via product page](#)

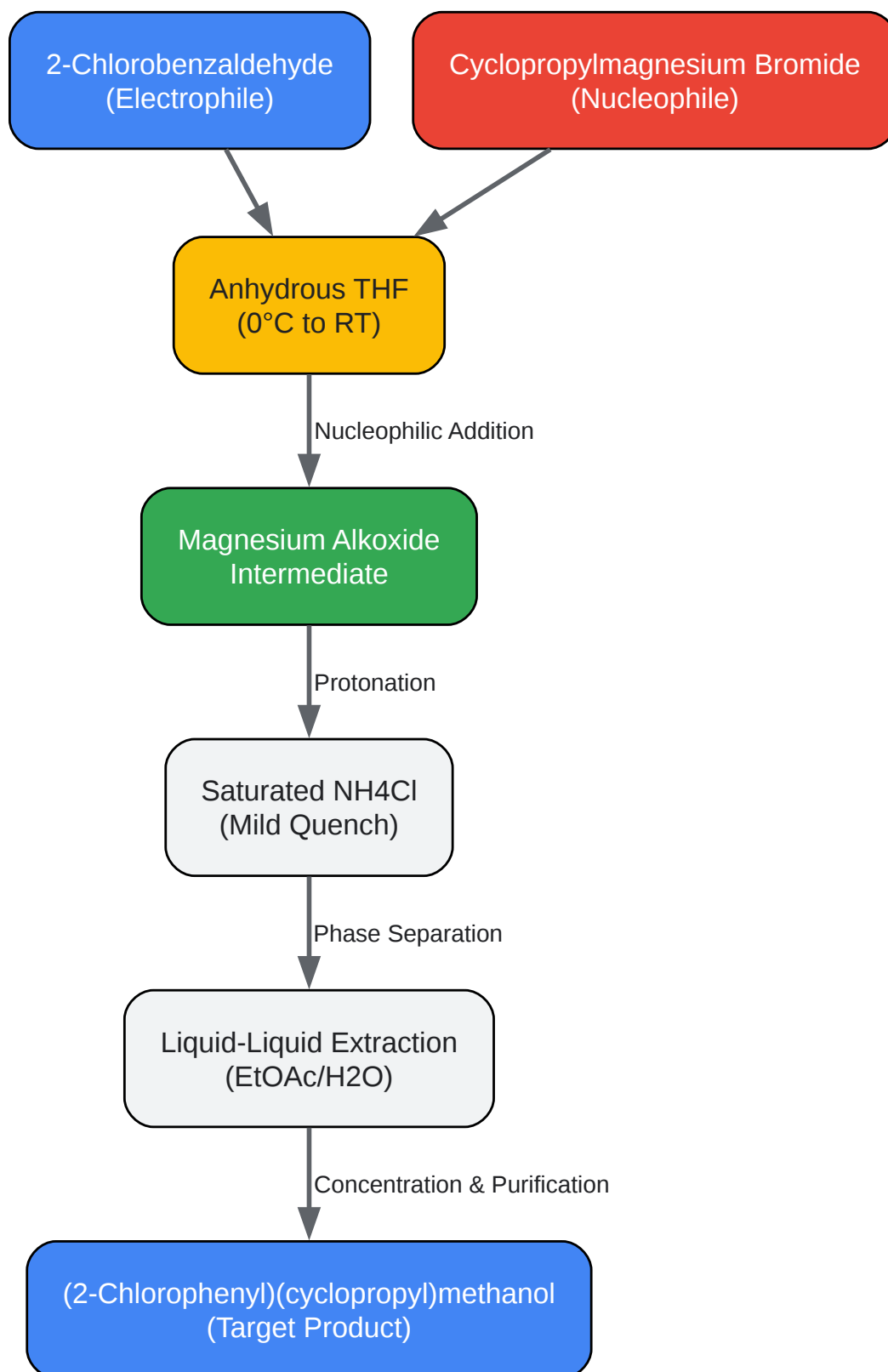
Figure 1: Logical workflow for safe spill containment and disposal.

Self-Validating Safety Protocol:

- Isolation: Immediately ventilate the area. Don chemical-resistant nitrile gloves (double-gloving recommended due to the compound's lipophilicity) and splash goggles.
- Containment: Cover the spill with an inert, non-acidic absorbent such as diatomaceous earth or sand. Causality: Using acidic absorbents will trigger an exothermic ring-opening degradation of the cyclopropyl group, releasing hazardous volatile organics.
- Disposal: Sweep the absorbed material into a highly visible, sealable polyethylene container for RCRA-compliant hazardous waste disposal.

Synthetic Workflow & Experimental Protocols

The most reliable method for synthesizing **(2-Chlorophenyl)(cyclopropyl)methanol** is via the nucleophilic addition of a Grignard reagent (cyclopropylmagnesium bromide) to 2-chlorobenzaldehyde^{[4][5]}.



[Click to download full resolution via product page](#)

Figure 2: Grignard synthesis workflow for **(2-Chlorophenyl)(cyclopropyl)methanol**.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that each step inherently prevents downstream failures.

Step 1: Preparation of the Electrophile

- Action: Dissolve 2-chlorobenzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) in a flame-dried, round-bottom flask under a continuous argon atmosphere.
- Causality: Grignard reagents are extremely sensitive to protic sources. Even trace moisture will prematurely quench the cyclopropylmagnesium bromide into cyclopropane gas and magnesium salts. Argon is utilized over nitrogen because it is denser than air, providing a superior protective blanket over the solvent[5].

Step 2: Nucleophilic Addition

- Action: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add a 0.5 M solution of cyclopropylmagnesium bromide in THF (1.1 eq) dropwise via an addition funnel over 30 minutes[5][6].
- Causality: The formation of the carbon-carbon bond is highly exothermic. Maintaining the reaction at 0 °C prevents the thermal degradation of the Grignard reagent and suppresses unwanted side reactions. The slight 0.1 eq excess ensures the complete consumption of the sterically hindered 2-chlorobenzaldehyde.

Step 3: Mild Quenching (Critical Step)

- Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) to validate the disappearance of the UV-active aldehyde. Once complete, cool the flask back to 0 °C and quench dropwise with saturated aqueous ammonium chloride (NH₄Cl)[6].
- Causality: Standard Grignard workups often use strong acids (e.g., 1M HCl) to dissolve magnesium salts. However, the cyclopropyl ring is highly susceptible to acid-catalyzed ring-opening. Saturated NH₄Cl provides a mildly acidic buffer (pH ~5.5) that safely protonates the

magnesium alkoxide intermediate to form the target alcohol without destroying the strained ring[6].

Step 4: Extraction and Purification

- Action: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography[3][6].
- Causality: EtOAc is selected over diethyl ether to minimize volatility and flammability risks during extraction. Brine washing pre-dries the organic layer by altering the osmotic pressure, maximizing the efficiency of the Na₂SO₄ desiccant.

Analytical Validation

To validate the structural integrity of the synthesized **(2-Chlorophenyl)(cyclopropyl)methanol**, nuclear magnetic resonance (NMR) spectroscopy is required.

- ¹H NMR (400 MHz, CDCl₃): The successful preservation of the cyclopropyl ring is validated by the presence of distinct upfield multiplets between δ 0.30–0.70 ppm (4H, cyclopropyl CH₂ groups) and δ 1.15–1.30 ppm (1H, cyclopropyl CH)[3][7]. The newly formed carbinol proton will appear as a doublet around δ 4.50–5.00 ppm, coupling with the adjacent cyclopropyl methine proton. The aromatic protons of the 2-chlorophenyl group will resonate between δ 7.15–7.60 ppm.

References

- Benchchem. "Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes." Benchchem Technical Documents.
- Sigma-Aldrich. "(2-chlorophenyl) diphenyl methanol - Sigma-Aldrich (CAS 886860-48-6)." Sigma-Aldrich Product Catalog.
- Achmem. "[1-(2-Chlorophenyl)cyclopropyl]methanol Safety Information." Achmem SDS Database.
- Royal Society of Chemistry. "Carbenium ion formation by fragmentation of electrochemically generated oxonium ions." Organic & Biomolecular Chemistry.
- Peking University. "Reaction of α-ene-Vinylcyclopropanes: Type II Intramolecular Cycloaddition." Supplementary Information.

- Nanyang Technological University. "Bimetallic, Lewis Acid and Brønsted Acid Catalysis in Allylation." NTU Theses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS:1489588-09-1(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol-毕得医药 [bidepharm.com]
- 2. achmem.com [achmem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropyl (2-chlorophenyl)methanol | 886860-48-6 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- To cite this document: BenchChem. [(2-Chlorophenyl)(cyclopropyl)methanol safety and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2567851/docs#2-chlorophenyl-cyclopropyl-methanol-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)